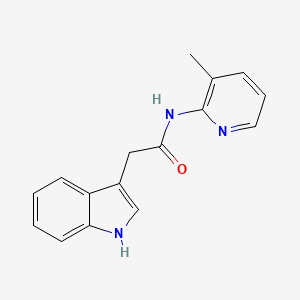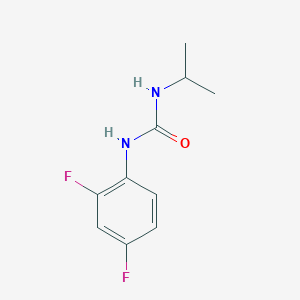
2-(1H-indol-3-yl)-N-(3-methylpyridin-2-yl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(1H-indol-3-yl)-N-(3-methylpyridin-2-yl)acetamide, also known as IPA-3, is a small molecule inhibitor that has been studied extensively in scientific research. It is a potent inhibitor of P21 activated kinase (PAK) and has been found to have a variety of biochemical and physiological effects. In
作用機序
2-(1H-indol-3-yl)-N-(3-methylpyridin-2-yl)acetamide inhibits PAK by binding to the ATP-binding pocket of the kinase domain. This prevents ATP from binding to PAK, which is required for its activity. By inhibiting PAK, 2-(1H-indol-3-yl)-N-(3-methylpyridin-2-yl)acetamide disrupts the signaling pathways that are regulated by PAK, leading to a variety of biochemical and physiological effects.
Biochemical and Physiological Effects:
2-(1H-indol-3-yl)-N-(3-methylpyridin-2-yl)acetamide has been found to have a variety of biochemical and physiological effects. In cancer biology, 2-(1H-indol-3-yl)-N-(3-methylpyridin-2-yl)acetamide has been shown to inhibit the proliferation and migration of cancer cells. In neurobiology, 2-(1H-indol-3-yl)-N-(3-methylpyridin-2-yl)acetamide has been found to protect neurons from oxidative stress and promote axon regeneration. In immunology, 2-(1H-indol-3-yl)-N-(3-methylpyridin-2-yl)acetamide has been shown to modulate the activity of immune cells, leading to changes in cytokine production and immune cell migration.
実験室実験の利点と制限
2-(1H-indol-3-yl)-N-(3-methylpyridin-2-yl)acetamide has several advantages for lab experiments. It is a potent and specific inhibitor of PAK, making it a valuable tool for studying the role of PAK in cellular processes. 2-(1H-indol-3-yl)-N-(3-methylpyridin-2-yl)acetamide is also relatively stable and easy to use in experiments. However, there are some limitations to using 2-(1H-indol-3-yl)-N-(3-methylpyridin-2-yl)acetamide. It has been found to have off-target effects on other kinases, which can complicate data interpretation. Additionally, 2-(1H-indol-3-yl)-N-(3-methylpyridin-2-yl)acetamide is not suitable for in vivo experiments due to its poor bioavailability.
将来の方向性
There are several future directions for research on 2-(1H-indol-3-yl)-N-(3-methylpyridin-2-yl)acetamide. One area of interest is the development of more potent and specific inhibitors of PAK. This could lead to a better understanding of the role of PAK in cellular processes and the development of new therapeutic strategies for diseases such as cancer and neurodegenerative disorders. Another area of interest is the study of the off-target effects of 2-(1H-indol-3-yl)-N-(3-methylpyridin-2-yl)acetamide on other kinases. This could lead to a better understanding of the complex signaling networks that regulate cellular processes. Finally, the development of new delivery methods for 2-(1H-indol-3-yl)-N-(3-methylpyridin-2-yl)acetamide could make it more suitable for in vivo experiments.
合成法
The synthesis of 2-(1H-indol-3-yl)-N-(3-methylpyridin-2-yl)acetamide involves several steps, including the reaction of 3-methylpyridine-2-carboxylic acid with thionyl chloride to form 3-methylpyridine-2-carbonyl chloride. This compound is then reacted with indole-3-carboxaldehyde to form 2-(1H-indol-3-yl)acetophenone. Finally, the acetophenone is reacted with methylamine to form 2-(1H-indol-3-yl)-N-(3-methylpyridin-2-yl)acetamide. The overall synthesis method is complex, but it has been optimized for high yield and purity.
科学的研究の応用
2-(1H-indol-3-yl)-N-(3-methylpyridin-2-yl)acetamide has been extensively studied in scientific research due to its potent inhibitory effects on PAK. PAK is a family of serine/threonine kinases that are involved in a variety of cellular processes, including cell motility, proliferation, and survival. 2-(1H-indol-3-yl)-N-(3-methylpyridin-2-yl)acetamide has been found to inhibit the activity of all six isoforms of PAK, making it a valuable tool for studying the role of PAK in these cellular processes. 2-(1H-indol-3-yl)-N-(3-methylpyridin-2-yl)acetamide has been used in a variety of research areas, including cancer biology, neurobiology, and immunology.
特性
IUPAC Name |
2-(1H-indol-3-yl)-N-(3-methylpyridin-2-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N3O/c1-11-5-4-8-17-16(11)19-15(20)9-12-10-18-14-7-3-2-6-13(12)14/h2-8,10,18H,9H2,1H3,(H,17,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TXRCHHBBPZRVAF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=CC=C1)NC(=O)CC2=CNC3=CC=CC=C32 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![5-Cyclopropyl-5-methyl-3-[(3-methylpiperidin-1-yl)methyl]imidazolidine-2,4-dione](/img/structure/B7455647.png)
![N-(2-hydroxyphenyl)-1-[(6-phenylimidazo[2,1-b][1,3]thiazol-5-yl)methyl]piperidine-4-carboxamide](/img/structure/B7455653.png)
![1-(2,4-Difluorophenyl)-3-[1-(furan-2-yl)ethyl]urea](/img/structure/B7455660.png)

![6-Amino-1-benzyl-5-[2-(1-ethylbenzimidazol-2-yl)sulfanylacetyl]-3-methylpyrimidine-2,4-dione](/img/structure/B7455673.png)

![3-Imidazol-1-yl-8-thia-4,6-diazatricyclo[7.5.0.02,7]tetradeca-1(9),2,4,6-tetraene](/img/structure/B7455678.png)
![6-Methyl-3-(piperidin-1-ylmethyl)-1,3-diazaspiro[4.5]decane-2,4-dione](/img/structure/B7455688.png)

![N-[3-[4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl]-3-oxo-1-phenylpropyl]acetamide](/img/structure/B7455709.png)
![6-[(5E)-5-(4-methoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]hexanoic acid](/img/structure/B7455715.png)
![7-chloro-N-[[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]methyl]-N-propyl-1,3-benzodioxole-5-carboxamide](/img/structure/B7455716.png)
![6-Methyl-3-[(4-methylpiperidin-1-yl)methyl]-1,3-diazaspiro[4.5]decane-2,4-dione](/img/structure/B7455720.png)